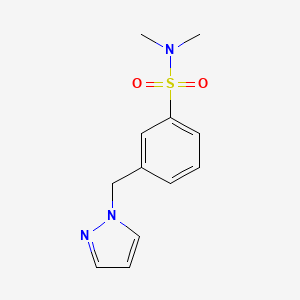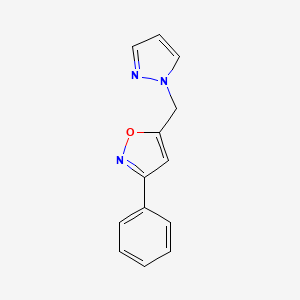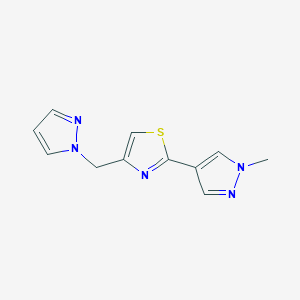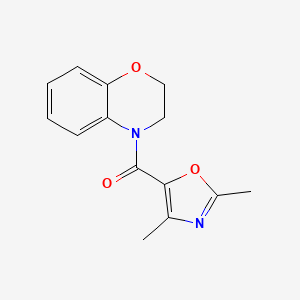
5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole (CPPO) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. CPPO is a synthetic compound that belongs to the oxazole family, which is known for its diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a key role in inflammation, and the inhibition of COX-2 activity by 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole may contribute to its anti-inflammatory activity. 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole has also been shown to induce apoptosis in cancer cells and to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole has been reported to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole is its diverse biological activities, which make it a promising candidate for drug discovery. 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole is also relatively easy to synthesize, which makes it a cost-effective compound for lab experiments. However, one of the limitations of 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole is its low solubility in water, which may limit its bioavailability and make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole. One of the potential applications of 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole and to determine its potential efficacy in the treatment of these diseases. Another potential direction for the research on 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole is in the development of anti-cancer drugs. 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole has been shown to exhibit anti-tumor activity in various types of cancer cells, and further research is needed to determine its potential as a cancer therapeutic. Finally, the development of analogs of 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole with improved solubility and bioavailability may also be a promising direction for future research.
Méthodes De Synthèse
The synthesis of 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole involves a multistep process that starts with the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorobenzaldehyde hydrazone. The resulting hydrazone is then reacted with ethyl acetoacetate and sodium ethoxide to form 5-(3-chlorophenyl)-3-ethyl-4,5-dihydro-1,3-oxazole. The final step involves the reaction of the oxazole intermediate with pyrazole-1-carboxaldehyde and sodium ethoxide to form 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole.
Applications De Recherche Scientifique
5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. 5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-11-4-1-3-10(7-11)12-8-15-13(18-12)9-17-6-2-5-16-17/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNXTAUJYMKHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(O2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-2-(pyrazol-1-ylmethyl)-1,3-oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Chlorophenyl)methylsulfanyl]-1-methylpyrazin-2-one](/img/structure/B7592044.png)

![N-[2-morpholin-4-yl-2-(oxolan-3-yl)ethyl]thieno[3,2-b]pyridin-7-amine](/img/structure/B7592064.png)
![1-[(4-Chlorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7592077.png)
![5-bromo-N-[(2-methoxypyridin-3-yl)methyl]pyridin-3-amine](/img/structure/B7592083.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]-4-methylpyrazole](/img/structure/B7592094.png)






